molecular formula C11H12O7 B1213751 Piscidic acid CAS No. 469-65-8

Piscidic acid

Cat. No. B1213751
CAS RN: 469-65-8
M. Wt: 256.21 g/mol
InChI Key: TUODPMGCCJSJRH-UHFFFAOYSA-N
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Description

Piscidic acid is an ester compound derived from Cimicifuga racemosa . It has in vitro estrogen activity . It is also a bioactive compound isolated from the stem pads of Opuntia ficus-indica . Piscidic acid is an inhibitor of cholesterol permeation and a promising compound for use in the development of new functional foods and pharmaceutical products .


Synthesis Analysis

Piscidic acid has been synthesized successfully using Sharpless catalytic asymmetric dihydroxylation of (Z)- and (E)-trisubstituted olefins .


Molecular Structure Analysis

The molecular formula of Piscidic acid is C11H12O7 . Its molecular weight is 256.21 .


Chemical Reactions Analysis

While specific chemical reactions involving Piscidic acid are not detailed in the search results, it’s known that organic acids like Piscidic acid can play a role in solubilizing unavailable insoluble phosphorus in soils .


Physical And Chemical Properties Analysis

Piscidic acid has a molecular weight of 256.21 . Its density is 1.4423 (rough estimate) . The boiling point is 359.45°C (rough estimate) . The refractive index is estimated to be 1.6000 .

Scientific Research Applications

Agriculture

Piscidic acid plays a significant role in the field of agriculture . It is secreted by the roots of pigeonpea plants, especially in low-phosphorus conditions . This compound has the ability to chelate Fe in FePO4, releasing PO4^3- . This mechanism allows pigeonpea plants to survive and take up phosphorus from low-phosphorus soils where other crops cannot .

Medicine

Piscidic acid has been found to have potential medicinal applications . It has been reported as an active compound of Dioscorea nipponica, which is used to treat chronic bronchitis . Furthermore, piscidic acid and its derivatives have been found to possess anti-inflammatory, antiviral, and antioxidant properties .

Food Industry

In the food industry, Piscidic acid is found in prickly pear fruits and is known for its antioxidant and antimicrobial properties . The phenolic compound present in higher amounts was piscidic acid, followed by eucomic acid and citrate . Its extraction was significantly favored by high pressure and ohmic heating .

Cosmetics

Piscidic acid is also used in the cosmetics industry . It is known for its moisturizing, antioxidant, and anti-inflammatory properties . It is also an inhibitor of cholesterol permeation, making it a promising compound for use in the development of new functional foods and pharmaceutical products .

Environmental Science

Piscidic acid has a role in environmental science, particularly in the study of the rhizosphere - the region of soil influenced by root secretions and associated soil microorganisms . Piscidic acid, secreted by pigeonpea roots, can release phosphorus from iron phosphate by chelating Fe^3+, contributing to the plant’s survival in low-phosphorus soils .

Biochemistry

Piscidic acid plays a significant role in biochemistry. This process is important in the study of biochemical reactions and the development of new biochemical techniques .

Material Science

In material science, Piscidic acid is used as a primary reference substance with assigned absolute purity . This makes it valuable in the calibration of instruments and the standardization of experimental procedures .

Nanotechnology

While there isn’t much information available on the direct application of Piscidic acid in nanotechnology, its synthesis processes involving catalytic asymmetric dihydroxylation could be relevant in the field . The precise manipulation of molecules like Piscidic acid is a key aspect of nanotechnology .

Future Directions

Piscidic acid has potential for use in the development of new functional foods and pharmaceutical products . It’s also been suggested that the peels of prickly pear fruits, which contain Piscidic acid, could be proposed as potential by-products to obtain sustainable healthy ingredients .

properties

IUPAC Name

2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O7/c12-7-3-1-6(2-4-7)5-11(18,10(16)17)8(13)9(14)15/h1-4,8,12-13,18H,5H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUODPMGCCJSJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276232, DTXSID90963695
Record name Piscidein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (2R,3S)-Piscidic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Piscidic acid

CAS RN

469-65-8, 35388-57-9
Record name 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=469-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piscidic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piscidein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-Piscidic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

186 - 187 °C
Record name (2R,3S)-Piscidic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030809
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
991
Citations
M Takahira, A Kusano, M Shibano, G Kusano, T Miyase - Phytochemistry, 1998 - Elsevier
… linked to C-2 of the piscidic acid. A difference of the chemical shifts … Thus, compound 2 was formulated as 2-caffeoyl piscidic acid… as 2-feruloyl piscidic acid and 2-isoferuloyl piscidic acid, …
Number of citations: 71 www.sciencedirect.com
SO Kruse, A Löhning, GF Pauli, H Winterhoff… - Planta …, 1999 - thieme-connect.com
Hydroxycinnamic acid esters of fukiic acid and piscidic acid were isolated from a 50% ethanolic extract obtained from the rhizomes of Cimicifuga racemosa (Ranunculaceae). Besides 2-…
Number of citations: 154 www.thieme-connect.com
V Miranda, CD Maycock… - European Journal of …, 2015 - Wiley Online Library
… Hydrolytic deprotection of this intermediate produced the natural product (+)‐piscidic acid. Installation of a cinnamic acid ester at the secondary hydroxy group was followed by selective …
FS Okumura, RR Smeby, FM Strong - Journal of the American …, 1955 - ACS Publications
… At this point in the study the similarity of I to piscidic acid, obtained by A.Robertson and coworkers from Piscidia erythrina,4 was … At first only free piscidic acid and its dimethyl ester were …
Number of citations: 7 pubs.acs.org
T Yoshihara, A Ichihara, H Nuibe… - Agricultural and …, 1974 - Taylor & Francis
… stereochemistry for piscidic acid should be depicted as 3. Finally, in order to confirm the identity of the stereochemistry of fukiic acid and that of piscidic acid, piscidic acid dimethyl ester (…
Number of citations: 16 www.tandfonline.com
W Bridge, F Coleman, A Robertson - Journal of the Chemical Society …, 1948 - pubs.rsc.org
… Piscidic acid has been shown to be a trihydroxy-dibasic acid, forming acid and neutral esters and an 0-dimethyl ether. The hydroxyl groups … Piscidic acid is shown to have formula (I). …
Number of citations: 14 pubs.rsc.org
H Toshima, M Saito, T Yoshihara - Bioscience, biotechnology …, 1999 - academic.oup.com
… (+)-piscidic acid … piscidic acid. The optical purity was increased to > 99% ee by recrystallization. The use of dihydroquinine 1,4-anthraquinonediyl diether enable (2R,3S)-(-)-piscidic acid …
Number of citations: 11 academic.oup.com
A Ressaissi, N Attia, PL Falé, R Pacheco… - Archives of pharmacal …, 2017 - Springer
… and piscidic acid, … piscidic acid alone showed an IC 50 of 149.6 μg/mL; this was slightly outperformed by the isorhamnetin derivatives. Docking studies confirmed that both piscidic acid …
Number of citations: 43 link.springer.com
N Ae, J Arihara, K Okada, T Yoshihara, T Otani… - Genetic Aspects of Plant …, 1993 - Springer
… This characteristic is attributed to piscidic acid and its derivative, which is secreted from the roots of pigeonpea, but not by those of the other crop species. These substances can release …
Number of citations: 54 link.springer.com
H Toshima, M Saito, T Yoshihara - Bioscience, biotechnology, and …, 1999 - Taylor & Francis
… and 4’-O-methyl-piscidic acid (2) have recently been shown to … (+)-(2S,3R)-piscidic acid via Sharpless catalytic asymmetric … (+)-(2S,3R)-piscidic acid (1) was efficiently accomplished via …
Number of citations: 15 www.tandfonline.com

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